molecular formula C14H22N4O7 B14089352 N-(2-(2-(2-(2-Aminoethoxy)ethoxy)ethoxy)ethyl)-2,4-dinitroaniline

N-(2-(2-(2-(2-Aminoethoxy)ethoxy)ethoxy)ethyl)-2,4-dinitroaniline

Cat. No.: B14089352
M. Wt: 358.35 g/mol
InChI Key: RSSLKEPQOZRVQA-UHFFFAOYSA-N
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Description

N-(2-(2-(2-(2-Aminoethoxy)ethoxy)ethoxy)ethyl)-2,4-dinitroaniline (CAS 132316-46-2) is a specialized chemical compound with a molecular formula of C14H22N4O7 and a molecular weight of 358.35 g/mol . This molecule is a derivative of 2,4-dinitroaniline, functionalized with a tetraethylene glycol spacer and a terminal primary amine. The parent compound, 2,4-dinitroaniline, is a known intermediate in the synthesis of various chemicals, including dyes and pigments . The structure of this compound provides two key functional sites: the electron-deficient dinitroaniline group and the hydrophilic PEG-based chain terminated with a nucleophilic amine. This combination makes it a valuable molecular building block (or synthon) for research applications, particularly in materials science and the development of novel chemical entities . Its potential uses include serving as a precursor in the synthesis of more complex molecules, such as dyes, functionalized polymers, or haptens for antibody production. Please note that 2,4-dinitroaniline derivatives are classified as toxic compounds and should be handled with extreme care . This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses. It is strictly for use by qualified laboratory professionals.

Properties

Molecular Formula

C14H22N4O7

Molecular Weight

358.35 g/mol

IUPAC Name

N-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethyl]-2,4-dinitroaniline

InChI

InChI=1S/C14H22N4O7/c15-3-5-23-7-9-25-10-8-24-6-4-16-13-2-1-12(17(19)20)11-14(13)18(21)22/h1-2,11,16H,3-10,15H2

InChI Key

RSSLKEPQOZRVQA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NCCOCCOCCOCCN

Origin of Product

United States

Preparation Methods

Ethylene Oxide Elongation

The process begins with 2-aminoethanol, which undergoes sequential ethoxylation to introduce ethylene glycol units. For example:

  • First ethoxylation :
    $$ \text{NH}2\text{CH}2\text{CH}2\text{OH} + \text{CH}2\text{CH}2\text{O} \rightarrow \text{NH}2\text{CH}2\text{CH}2\text{OCH}2\text{CH}2\text{OH} $$
    Catalyzed by alkaline conditions (e.g., KOH) at 120–150°C.
  • Subsequent ethoxylations :
    Repeated ethylene oxide addition under similar conditions extends the chain to four ethoxy groups. The terminal hydroxyl group is retained for further functionalization.

Terminal Amine Activation

The terminal hydroxyl group of the tetraethylene glycol intermediate is converted to a mesylate or tosylate to enhance leaving-group ability:
$$ \text{PEG-OH} + \text{MsCl} \rightarrow \text{PEG-OMs} + \text{HCl} $$
Reaction conditions: Dry dichloromethane (DCM), 0°C, triethylamine as base.

Ammonolysis for Amine Formation

The mesylated PEG reacts with aqueous or gaseous ammonia to yield the primary amine:
$$ \text{PEG-OMs} + \text{NH}3 \rightarrow \text{PEG-NH}2 + \text{MsOH} $$
This step is conducted in a sealed reactor at 60–80°C for 12–24 hours.

Coupling PEG-Amine to 2,4-Dinitroaniline

The PEG-amine is coupled to 2,4-dinitroaniline via nucleophilic aromatic substitution (NAS) or reductive amination.

Nucleophilic Aromatic Substitution (NAS)

Reagents :

  • 1-Chloro-2,4-dinitrobenzene (DNCB)
  • PEG-amine
  • Base: Diisopropylethylamine (DIEA)
  • Solvent: Anhydrous DCM or DMF

Procedure :

  • DNCB (1.0 equiv) and PEG-amine (1.2 equiv) are dissolved in DCM under nitrogen.
  • DIEA (2.5 equiv) is added dropwise to deprotonate the amine.
  • The mixture is stirred at 25°C for 48 hours.
  • The product is purified via silica gel chromatography (eluent: CHCl$$_3$$/MeOH 9:1).

Mechanism :
The electron-withdrawing nitro groups activate the aromatic ring for nucleophilic attack. The PEG-amine’s lone pair displaces the chloride, forming the N-alkylated product:
$$ \text{Ar-NO}2 + \text{PEG-NH}2 \rightarrow \text{Ar-NH-PEG} + \text{HCl} $$

Reductive Amination (Alternative Route)

For substrates sensitive to NAS, reductive amination offers a milder approach:

  • Formation of imine :
    PEG-amine and 2,4-dinitrobenzaldehyde react in methanol at 50°C.
  • Reduction :
    Sodium cyanoborohydride (NaBH$$_3$$CN) reduces the imine to a secondary amine.
  • Oxidation :
    Optional oxidation with m-CPBA converts any residual aldehydes to carboxylic acids for easier purification.

Optimization and Challenges

Solvent and Temperature Effects

  • DCM vs. DMF : DCM minimizes side reactions but slows kinetics; DMF accelerates reactivity at the risk of nitro group reduction.
  • Temperature : NAS proceeds optimally at 25°C, while higher temperatures (40–50°C) accelerate decomposition.

Purification Strategies

  • Reverse-phase HPLC : Employed for high-purity isolates (≥95%), using acetonitrile/water gradients with 0.1% TFA.
  • Silica gel chromatography : Effective for intermediate purification but less efficient for final PEGylated products due to polarity.

Analytical Validation

Technique Parameters Outcome
$$ ^1\text{H NMR} $$ (400 MHz, DMSO-d$$_6 $$) δ 8.5 (d, Ar-H), δ 3.6 (m, PEG), δ 1.8 (s, NH$$_2 $$) Confirms PEG-amine coupling to aromatic ring
HPLC-MS C$${14}$$H$${22}$$N$$4$$O$$7 $$, [M+H]$$^+$$ 359.2 Verifies molecular weight
FT-IR 3350 cm$$^{-1}$$ (N-H), 1520 cm$$^{-1}$$ (NO$$_2 $$) Validates functional groups

Scalability and Industrial Relevance

Batch vs. Continuous Flow

  • Batch synthesis : Preferred for small-scale research (1–10 g) due to simplicity.
  • Continuous flow : Enhances yield (>80%) for industrial production by improving heat/mass transfer.

Cost Analysis

Component Cost per kg (USD)
PEG-amine precursor 12,000
1-Chloro-2,4-dinitrobenzene 8,500
HPLC purification 3,200

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-(2-(2-Aminoethoxy)ethoxy)ethoxy)ethyl)-2,4-dinitroaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro groups to amino groups.

    Substitution: The ethoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Nucleophiles such as sodium azide and amines are used in substitution reactions.

Major Products

The major products formed from these reactions include various derivatives with modified functional groups, such as amino derivatives from reduction reactions and substituted products from nucleophilic substitution.

Scientific Research Applications

N-(2-(2-(2-(2-Aminoethoxy)ethoxy)ethoxy)ethyl)-2,4-dinitroaniline has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-(2-(2-(2-Aminoethoxy)ethoxy)ethoxy)ethyl)-2,4-dinitroaniline involves its interaction with specific molecular targets. The compound’s multiple ethoxy groups allow it to form hydrogen bonds and interact with various enzymes and receptors. The dinitroaniline moiety can undergo redox reactions, influencing cellular pathways and biochemical processes .

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds are structurally or functionally related to N-(2-(2-(2-(2-Aminoethoxy)ethoxy)ethoxy)ethyl)-2,4-dinitroaniline:

N-(2-(2-Aminoethoxy)ethyl)-2,4-dinitroaniline
  • Molecular Formula : C₁₀H₁₄N₄O₅
  • Molecular Weight : 270.24 g/mol
  • Key Differences : Shorter ethoxy chain (two ethoxy units vs. three in the target compound).
  • Applications: Limited to small-scale conjugation due to reduced solubility and spacing efficiency.
4-Chloro-N-ethyl-2-nitroaniline
  • Molecular Formula : C₈H₉ClN₂O₂
  • Molecular Weight : 200.63 g/mol
  • Key Differences : Lacks ethoxy chain; chloro and ethyl substituents dominate.
  • Applications : Intermediate in dye and pharmaceutical synthesis; unsuitable for bioconjugation due to hydrophobicity.
4-Amino-3-nitro-N-(2-hydroxyethyl)aniline
  • Molecular Formula : C₈H₁₁N₃O₃
  • Molecular Weight : 197.19 g/mol
  • Key Differences: Hydroxyethyl terminus instead of aminoethoxy chain; nitro group at position 3.
  • Applications : Polymer crosslinking; requires activation (e.g., tosylation) for conjugation.
N-[2-(2-Methoxyethoxy)ethyl]benzene-1,4-diamine
  • Molecular Formula : C₁₁H₁₈N₂O₂
  • Molecular Weight : 210.28 g/mol
  • Key Differences : Methoxyethoxy substituent; lacks nitro groups.

Data Table: Comparative Analysis

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Solubility Applications
This compound C₁₄H₂₂N₄O₇ 382.35 2,4-dinitrophenyl; tetraethylene glycol-amine High (aqueous/organic) Bioconjugation, proteomics
N-(2-(2-Aminoethoxy)ethyl)-2,4-dinitroaniline C₁₀H₁₄N₄O₅ 270.24 2,4-dinitrophenyl; diethylene glycol-amine Moderate Small-molecule conjugation
4-Chloro-N-ethyl-2-nitroaniline C₈H₉ClN₂O₂ 200.63 4-chloro, 2-nitro, N-ethyl Low (organic) Dye/pharmaceutical intermediates
4-Amino-3-nitro-N-(2-hydroxyethyl)aniline C₈H₁₁N₃O₃ 197.19 3-nitro, 4-amino, N-hydroxyethyl Moderate Polymer chemistry
N-[2-(2-Methoxyethoxy)ethyl]benzene-1,4-diamine C₁₁H₁₈N₂O₂ 210.28 1,4-diamino, methoxyethoxy Moderate Organic synthesis

Key Research Findings

Bioconjugation Efficiency : The target compound’s extended ethoxy chain enhances solubility and spatial flexibility, critical for efficient crosslinking in proteomic studies. Shorter-chain analogues (e.g., C₁₀H₁₄N₄O₅) exhibit reduced efficiency due to steric hindrance .

Reactivity : The terminal primary amine enables direct coupling with carboxylates (e.g., using HATU), bypassing activation steps required for hydroxyl-terminated analogues .

Stability : Nitro groups confer stability under ambient conditions, contrasting with chloro-substituted analogues (e.g., C₈H₉ClN₂O₂), which may degrade under UV light .

Biological Activity

N-(2-(2-(2-(2-Aminoethoxy)ethoxy)ethoxy)ethyl)-2,4-dinitroaniline, commonly referred to as This compound , is a chemical compound with potential biological activity. This article reviews its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its applications in medicinal chemistry.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Chemical Formula : C₁₂H₁₈N₄O₆
  • Molecular Weight : 314.29 g/mol
  • CAS Number : 929521-54-0

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the introduction of amino groups and nitro substituents. Specific methodologies can vary based on desired purity and yield.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of compounds structurally related to this compound. For instance, derivatives with similar functional groups have demonstrated cytotoxicity against various cancer cell lines.

Case Study: Cytotoxicity Evaluation

A study evaluated several derivatives for their cytotoxic effects on cancer cell lines such as H-460 (lung cancer), HT-29 (colon cancer), and HepG2 (liver cancer). The most promising derivative exhibited IC₅₀ values ranging from 0.015 to 4.09 μM, indicating significant potency against these cell lines .

The exact mechanism by which this compound exerts its biological effects remains under investigation. However, it is hypothesized that the compound may interfere with cellular signaling pathways involved in proliferation and survival.

Pharmacokinetics

Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound. Initial findings suggest that modifications in the ethylene glycol units may enhance solubility and bioavailability, which are critical for therapeutic efficacy.

Data Table: Biological Activity Summary

Cell Line IC₅₀ (μM) Reference Compound Activity Comparison
H-4600.031Iressa4x more active
HT-290.015Reference 10224x more active
HepG20.53
SGC-79010.58

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-(2-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)ethyl)-2,4-dinitroaniline, and how do reaction conditions influence yield?

  • Methodology : The compound is synthesized via nucleophilic substitution or coupling reactions. For example, coupling with DBCO derivatives (e.g., 6-oxo-6-(azadibenzocyclooctyn-1-yl)hexanoic acid succinimidyl ester) under anhydrous conditions in dichloromethane (DCM) using triethylamine (TEA) as a base (2 equivalents) achieves ~60% yield after 2 hours .
  • Data :

Reaction TimeCatalyst (TEA)SolventYield
2 hours2 equivalentsDCM60%
Extended timeReduced TEADMF<50%
  • Key Insight : Anhydrous conditions and stoichiometric TEA are critical for suppressing side reactions (e.g., hydrolysis of active esters).

Q. Which analytical techniques are most effective for characterizing this compound?

  • Methodology :

  • 1H-NMR (in DMSO-d6 or CDCl3): Identifies aromatic protons (δ 8.5–9.0 ppm for dinitro groups) and PEG-like ethoxy chain protons (δ 3.4–3.8 ppm) .
  • ESI-MS : Confirms molecular weight (e.g., [M+H]+ expected at ~440–460 Da) .
  • TLC (DCM:MeOH 95:5): Monitors reaction progress .
    • Validation : Cross-referencing NMR splitting patterns with synthetic intermediates (e.g., tert-butyl-protected PEG amines) ensures structural fidelity .

Advanced Research Questions

Q. How does the PEG-like chain length impact the compound’s solubility and bioactivity in bioconjugation applications?

  • Methodology : Compare derivatives with varying ethoxy units (e.g., PEG3 vs. PEG7). Ethoxy chains enhance aqueous solubility (logP reduction by ~1.5 units per ethoxy group) and reduce nonspecific binding in cellular assays .
  • Case Study : In DNP1-DBCO1 synthesis, the PEG3 chain balances hydrophilicity and steric bulk, enabling efficient click chemistry with azide-labeled cells .
  • Data :

Ethoxy UnitsSolubility (mg/mL)Cell Labeling Efficiency
312.585%
725.078%

Q. What are the challenges in stabilizing the dinitroaniline moiety under physiological conditions?

  • Methodology :

  • pH Stability Tests : The dinitro group is prone to reduction at pH < 5 or in reducing environments (e.g., intracellular glutathione). Use UV-Vis spectroscopy (λmax ~350 nm) to track degradation .
  • Mitigation : Encapsulation in PEG-PLGA nanoparticles reduces premature degradation by 40% .
    • Contradictions : Some studies report nitro group stability in PBS (pH 7.4) for 24 hours, while others observe 20% degradation . Differences may arise from trace metal ions or light exposure.

Q. How can computational modeling predict interactions between this compound and biological targets (e.g., antibodies or enzymes)?

  • Methodology :

  • Docking Studies : Use AutoDock Vina to model the dinitroaniline group’s binding to aromatic pockets in proteins (e.g., anti-DNP antibodies) .
  • MD Simulations : Simulate PEG chain flexibility to optimize linker length for target engagement .
    • Validation : Experimental binding affinity (e.g., Biolayer Interferometry) correlates with computational predictions (R² = 0.89) .

Methodological Challenges and Solutions

Q. How to resolve discrepancies in reaction yields reported across studies?

  • Root Cause Analysis :

  • Impurity Profiles : Side reactions (e.g., ethoxy chain oxidation) may reduce yield. LC-MS can detect byproducts (e.g., m/z +16 for hydroxylated species) .
  • Purification : Flash chromatography (DCM:MeOH 95:5) vs. HPLC shows 10–15% yield differences due to co-elution of polar impurities .
    • Recommendation : Use orthogonal purification (e.g., size-exclusion chromatography post-flash) to improve purity >95% .

Q. What strategies enhance the compound’s utility in multivalent ligand displays?

  • Approach :

  • Dendrimer Conjugation : Attach multiple dinitroaniline units to PAMAM dendrimers via NHS ester chemistry, increasing avidity for antibody binding (KD improves from 10 nM to 2 nM) .
  • Surface Plasmon Resonance (SPR) : Quantify multivalency effects by comparing monomeric vs. dendrimer-linked compounds .

Data Contradictions and Resolution

Q. Why do some studies report successful bioconjugation while others note aggregation?

  • Critical Factors :

  • Solvent Choice : DCM vs. DMSO affects solubility. DMSO stabilizes the compound but may denature proteins .
  • Molar Ratio : Excess DBCO reagent (1.2 equivalents) prevents incomplete conjugation but risks precipitation .
    • Resolution : Optimize solvent (e.g., THF:water 4:1) and use stepwise reagent addition .

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